2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H15F3N2O3S2 and its molecular weight is 464.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Compounds similar to the one mentioned are often involved in the synthesis and chemical reactions of heterocyclic compounds. For instance, Kappe and Roschger (1989) explored various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including methylation, acylation, and condensation to synthesize pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). These synthetic methodologies provide a foundation for creating complex molecules with potential applications in various fields.
Biological Activities
Thieno[3,2-d]pyrimidin-4-ones and derivatives have been evaluated for their biological activities, including anticancer, antimicrobial, and central nervous system depressant properties. For example, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, finding some compounds displayed potent anticancer activity comparable to doxorubicin on several human cancer cell lines (Hafez & El-Gazzar, 2017). This research highlights the potential of such compounds in developing new cancer therapies.
Antioxidant Properties
The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have also been explored. Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidin-4-amine derivatives and evaluated their in vitro antioxidant activity. Some compounds showed significant radical scavenging due to the presence of electron-donating and withdrawing substituents, indicating their potential as antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial Evaluation
Gomha et al. (2018) utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one in the synthesis of triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, evaluating their antimicrobial activities. Some derivatives exhibited mild activities, demonstrating the potential of these compounds in antimicrobial applications (Gomha et al., 2018).
Antiviral Activity
Novikov et al. (2004) synthesized new pyrimidin-4(3H)-one derivatives and evaluated their anti-HIV-1 activity. The 6-benzyl and 6-(2,6-difluorobenzyl) derivatives showed virus-inhibiting properties, suppressing HIV-1 reproduction at specific concentrations (Novikov, Ozerov, Sim, & Buckheit, 2004).
properties
IUPAC Name |
2-phenacylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S2/c22-21(23,24)29-15-8-6-14(7-9-15)26-19(28)18-16(10-11-30-18)25-20(26)31-12-17(27)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRPFLQGOATRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.